![molecular formula C11H17ClN2O2 B592081 S-2-N-Cbz-Propane-1,2-diamine hydrochloride CAS No. 850033-71-5](/img/structure/B592081.png)
S-2-N-Cbz-Propane-1,2-diamine hydrochloride
Overview
Description
S-2-N-Cbz-Propane-1,2-diamine hydrochloride: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and is commonly used in medical and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-N-Cbz-Propane-1,2-diamine hydrochloride typically involves the protection of the amine group followed by the introduction of the desired substituents. The process often starts with the protection of propane-1,2-diamine using a carbobenzyloxy (Cbz) group.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: S-2-N-Cbz-Propane-1,2-diamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield corresponding amides or imines, while reduction reactions may produce primary amines .
Scientific Research Applications
S-2-N-Cbz-Propane-1,2-diamine hydrochloride has diverse applications in scientific research due to its unique properties and versatility. It is used in drug development as a building block for synthesizing various pharmaceutical compounds. In chemistry, it serves as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is used for developing therapeutic agents and studying biological pathways. Additionally, it finds applications in the industrial sector for catalysis and material science.
Mechanism of Action
Comparison with Other Similar Compounds: S-2-N-Cbz-Propane-1,2-diamine hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include (S)-2-N-Cbz-propane-1,2-diamine and other protected diamines. These compounds share similar protective groups but differ in their substituents and overall reactivity .
Comparison with Similar Compounds
Biological Activity
S-2-N-Cbz-Propane-1,2-diamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential applications in drug development and protein design. This article explores its biological activity, synthesis methods, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 244.72 g/mol
- CAS Number : 850033-71-5
Biological Activity
This compound serves as a versatile building block in the synthesis of various biologically active compounds. Its primary biological activities include:
- Antimalarial Activity : The compound has been utilized in the synthesis of MMV693183, a promising candidate for treating uncomplicated malaria. The regioselective synthesis of this compound highlights the utility of this compound in developing effective antimalarial agents .
- Protein Design : It plays a role in the design of functional metalloenzymes, where its structure aids in understanding protein interactions and stability. Research indicates that derivatives of S-2-N-Cbz-Propane-1,2-diamine can induce structural changes in proteins that enhance their catalytic properties .
- Regioselectivity in Synthesis : The compound's ability to act as a protecting group in organic synthesis allows for high regioselectivity, which is crucial for producing complex molecules with specific biological activities .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Protection of Amines : The initial step often includes the protection of amines using carbobenzyloxy (Cbz) groups to prevent unwanted reactions during subsequent steps.
- Regioselective Reactions : Utilizing various solvents and bases, researchers have optimized conditions to achieve high yields of desired products while minimizing side reactions. For instance, polar protic solvents have been shown to enhance reaction efficiency significantly .
- Deprotection and Finalization : The final steps generally involve deprotecting the amines to yield the free diamine necessary for biological applications.
Case Study 1: Antimalarial Drug Development
In a study focused on MMV693183, researchers synthesized the compound through a series of reactions involving this compound. The synthesis involved protecting the amine group and subsequent acylation, leading to a compound with significant antimalarial activity. The study reported an overall yield of 61% for the final product after several optimization steps .
Case Study 2: Protein Engineering
Another study explored the use of this compound in designing zinc-finger proteins that exhibit hydrolytic activity. The introduction of this diamine into protein structures demonstrated enhanced stability and catalytic efficiency when coordinated with metal ions like Zn(II). This work underscores the importance of such compounds in advancing protein engineering techniques .
Summary Table of Biological Activities
Properties
IUPAC Name |
benzyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGLCRZNBCNJH-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704266 | |
Record name | Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850033-71-5 | |
Record name | Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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